

Application Notes and Protocols: SR14150 for Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SR14150 is a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also exhibiting partial agonist activity at the μ -opioid receptor.[1][2][3] This dual activity makes it a compound of interest for investigating pain pathways and developing novel analgesics.[1][4] Preclinical studies in mice have demonstrated its potential in modulating nociception, particularly in chronic pain states.[1] This document provides a summary of recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways based on published mouse studies.

Data Presentation

The following table summarizes the dosages of **SR14150** used in various mouse models as reported in the literature.



| Mouse Model | Assay | Dose Range | Route of Administratio n | Observed Effects | Reference |
|-----------------------------------|---------------------------------------|--------------|--------------------------------|---|-----------|
| Spinal Nerve Ligation (SNL) | Tail-Flick (Antinocicepti on) | 3 - 10 mg/kg | Subcutaneou s (s.c.) | Increased tail-flick latency (antinocicepti on). The 10 mg/kg dose produced effects similar to 10 mg/kg morphine. | [1] |
| Spinal Nerve Ligation (SNL) | Von Frey (Mechanical Allodynia) | 10 mg/kg | Subcutaneou s (s.c.) | Significant antiallodynic effect, similar to morphine. | [1] |
| Naive Mice | Tail-Flick (Antinocicepti on) | 30 mg/kg | Subcutaneou s (s.c.) | Produced antinociceptio n similar to 15 mg/kg morphine; this effect was reversed by naloxone. | [3] |

Note: Higher doses of **SR14150** (above 10 mg/kg) have been associated with sedation and loss of muscle tone in some studies.[1] Researchers should carefully consider the potential for these side effects when designing experiments.

Experimental Protocols Assessment of Antinociception using the Tail-Flick Test

Methodological & Application





This protocol is adapted from studies investigating the analgesic effects of **SR14150** in mice.[1]

a. Animals:

- Male adult mice (specific strain, e.g., C57BL/6, as used in the cited literature).
- Animals should be acclimated to the housing facility for at least one week before the experiment.

b. Materials:

- SR14150 hydrochloride salt.
- Vehicle solution: 1-2% dimethyl sulfoxide (DMSO) and 0.5% aqueous hydroxypropylcellulose.[1]
- Positive control: Morphine hydrochloride dissolved in water.[1]
- Tail-flick apparatus.
- Syringes and needles for subcutaneous injection.

c. Procedure:

- Baseline Measurement: Determine the baseline tail-flick latency for each mouse by placing the distal portion of the tail on the radiant heat source of the tail-flick apparatus. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
- Drug Administration:
 - Dissolve SR14150 in the vehicle solution to the desired concentration.
 - Administer SR14150 subcutaneously (s.c.) at the desired dose (e.g., 3, 10, or 30 mg/kg).
 [1][3] The injection volume should be adjusted based on the animal's weight (e.g., 0.1 ml/25 g).
 - Administer the vehicle to the control group and morphine to the positive control group.



- Testing: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the antinociceptive effect. The 60-minute time point has been used in previous studies.[3]
- Data Analysis: Express the data as the percentage of maximal possible effect (%MPE)
 calculated using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100.

Assessment of Mechanical Allodynia using the Von Frey Test

This protocol is based on studies evaluating the effect of **SR14150** on mechanical sensitivity in a mouse model of chronic pain.[1]

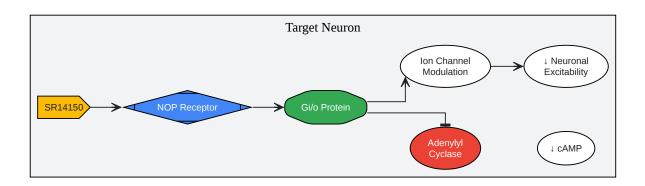
- a. Animals:
- Mice with induced chronic pain (e.g., Spinal Nerve Ligation model).
- Sham-operated mice should be used as controls.
- b. Materials:
- SR14150 hydrochloride salt.
- Vehicle solution (as described above).
- Positive control: Morphine hydrochloride.
- Set of calibrated von Frey filaments.
- Testing chambers with a wire mesh floor.
- c. Procedure:
- Acclimation: Place the mice in the testing chambers and allow them to acclimate for at least 15-30 minutes before testing.



- Drug Administration: Administer SR14150 (e.g., 10 mg/kg, s.c.), vehicle, or morphine as described in the previous protocol.[1]
- Testing:
 - At a specific time point after injection (e.g., 60 minutes), apply the von Frey filaments to the plantar surface of the hind paw.[1]
 - Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a
 filament in the middle of the range and, depending on the response (paw withdrawal or no
 response), use a progressively thinner or thicker filament.
- Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Dixon (1980).

Visualization of Pathways and Workflows Signaling Pathway of SR14150

SR14150 exerts its effects primarily through the NOP receptor, a G-protein coupled receptor (GPCR).[5] Upon activation, the NOP receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade also involves the modulation of ion channels, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which ultimately leads to a reduction in neuronal excitability.[6]







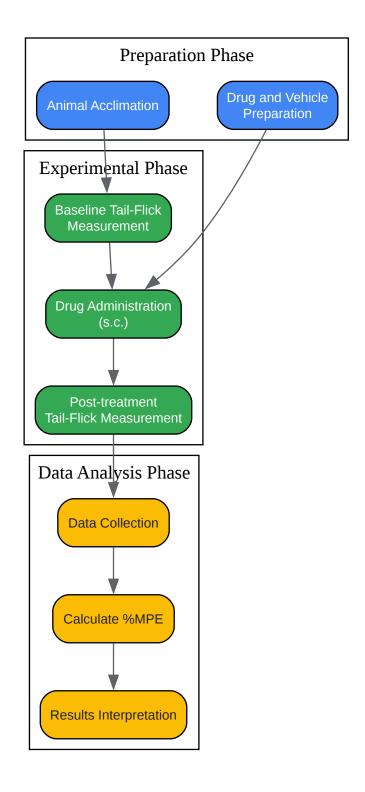
Click to download full resolution via product page

Caption: SR14150 signaling cascade via the NOP receptor.

Experimental Workflow for Antinociception Study

The following diagram illustrates a typical experimental workflow for assessing the antinociceptive properties of **SR14150** in mice.





Click to download full resolution via product page

Caption: Workflow for a mouse tail-flick antinociception study.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of mixed NOP and μ-opioid receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a novel mixed nociceptin/orphanin FQ/mu-opioid receptor partial agonist: analgesic and rewarding properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: SR14150 for Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681994#recommended-dosage-of-sr14150-for-mouse-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com